molecular formula C8H11NO4S B1307111 N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide CAS No. 878427-52-2

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Cat. No. B1307111
CAS RN: 878427-52-2
M. Wt: 217.24 g/mol
InChI Key: QPAHVGJSSMSJPL-UHFFFAOYSA-N
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Description

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (FMMS) is an organic compound that has been used in scientific research and in laboratory experiments. It is a small molecule that belongs to the class of sulfonamides and is used in a variety of applications. FMMS is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

The compound N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide and its derivatives play a significant role in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and complex molecules. For example, a highly efficient synthetic route was developed for the synthesis of rosuvastatin precursors, utilizing a compound closely related to this compound. This method highlights the importance of such compounds in facilitating the preparation of key pyrimidine precursors without the need for metal catalysis or cryogenic conditions, thereby offering a superior approach to existing methodologies (Šterk et al., 2012).

Pharmacological Research

In the realm of pharmacological research, derivatives of this compound have been explored for their potential therapeutic applications. A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines revealed their selectivity as 5-HT7 receptor ligands or as multifunctional agents, indicating the compound's utility in designing drugs for the treatment of complex diseases, such as CNS disorders. The research identified compounds with potent and selective antagonist activity towards the 5-HT7 receptor, demonstrating significant antidepressant-like and pro-cognitive properties, which underscores the therapeutic potential of N-alkylated arylsulfonamides (Canale et al., 2016).

Material Science and Catalysis

Furthermore, compounds related to this compound have been utilized in material science and catalysis. For instance, the renewable chemical 5-hydroxymethylfurfural (HMF) was selectively carbonylated to a new compound using a water-soluble palladium complex, showcasing the compound's role in facilitating novel carbonylation reactions in an environmentally friendly manner. This research not only highlights the compound's versatility in organic synthesis but also its contribution to advancing green chemistry initiatives (Papadogianakis et al., 1994).

properties

IUPAC Name

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHVGJSSMSJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390363
Record name N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878427-52-2
Record name N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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